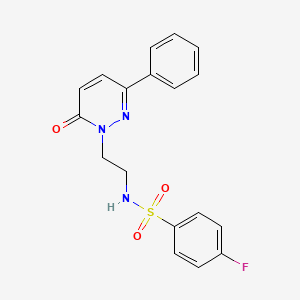![molecular formula C24H18F3N7O2 B2734307 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1172565-27-3](/img/structure/B2734307.png)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H18F3N7O2 and its molecular weight is 493.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives due to their significant biological activities. One study detailed the synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, revealing that certain derivatives showed potent activity against cancer cell lines and inhibited 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
Antiviral and Antimicrobial Potential
Another aspect of research involves evaluating the antiviral and antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, indicating that some of these compounds possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt].
Antifungal Activities
The antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds against various phytopathogenic fungi demonstrates the potential of these derivatives in agriculture and pharmaceuticals, highlighting the diverse applications of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting the growth of harmful fungi (Vicentini et al., 2007)[https://consensus.app/papers/pyrazole-derivatives-growth-inhibitors-phytopathogenic-vicentini/816db040f57055e49035a5dcecd82917/?utm_source=chatgpt].
Anticancer Properties
Further research into the synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and their evaluation for anticancer activity reveals that certain compounds exhibit anti-proliferative properties against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ismail et al., 2017)[https://consensus.app/papers/synthesis-spiropyrazolo43dpyrimidinones-ismail/a0e632d7c7145a6ba4d2f3bd1328c22f/?utm_source=chatgpt].
properties
IUPAC Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N7O2/c1-13-6-8-17(9-7-13)33-20-18(12-28-33)22(36)31-23(30-20)34-19(10-14(2)32-34)29-21(35)15-4-3-5-16(11-15)24(25,26)27/h3-12H,1-2H3,(H,29,35)(H,30,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPTYEWLFWZNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

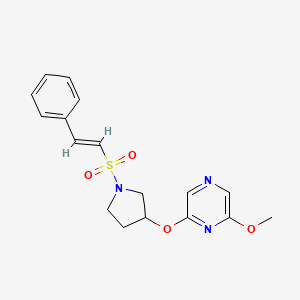
![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)

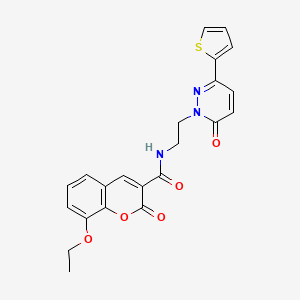
![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)
![N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2734234.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea](/img/structure/B2734235.png)
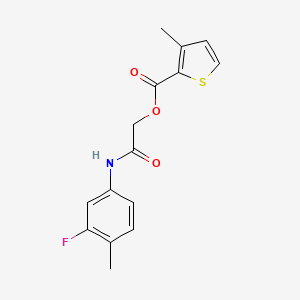

![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)
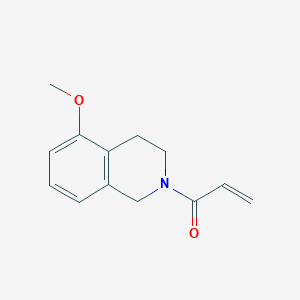
![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)

